

Application Note: Calcium Mobilization Assay for PAMP-12 Activity on MRGPRX2

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Compound of Interest

Compound Name: PAMP-12 (unmodified)

Cat. No.: B15602722

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor expressed on mast cells that mediates non-IgE-dependent inflammatory and pseudo-allergic reactions[1][2]. It is activated by a wide range of ligands, including endogenous peptides and various FDA-approved drugs[2][3]. One such potent endogenous agonist is Proadrenomedullin N-Terminal 12 (PAMP-12), a peptide that elicits robust activation of MRGPRX2[4][5][6][7].

Upon agonist binding, MRGPRX2 initiates a signaling cascade that results in a rapid increase in intracellular calcium ($[Ca^{2+}]$) concentration, a critical step for mast cell degranulation and the release of inflammatory mediators[1][3]. Measuring this calcium flux provides a direct and reliable method for quantifying receptor activation.

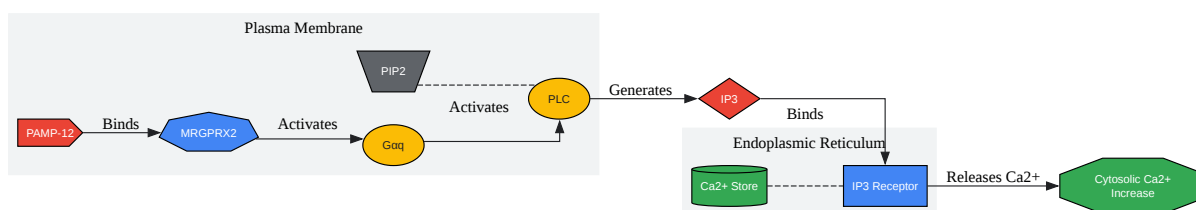
This application note provides a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the activity of PAMP-12 on cells expressing human MRGPRX2. This assay is a valuable tool for screening compounds, determining agonist potency (EC50), and investigating the functional consequences of MRGPRX2 activation in a high-throughput format[2][8][9].

Principle of the Assay

The assay quantifies receptor activation by measuring changes in intracellular calcium levels. Cells stably expressing MRGPRX2 are first loaded with a fluorescent, calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM) that exhibits low fluorescence in the absence of calcium[10][11][12]. When PAMP-12 binds to MRGPRX2, it triggers a signaling pathway leading to the release of calcium from intracellular stores, primarily the endoplasmic reticulum[1][12]. The binding of Ca^{2+} to the indicator dye causes a significant increase in its fluorescence emission. This change in fluorescence intensity is monitored in real-time using a fluorescence plate reader, allowing for a kinetic analysis of receptor activation[8][13]. The magnitude of the fluorescence signal is directly proportional to the increase in intracellular $[\text{Ca}^{2+}]$, which in turn correlates with the level of MRGPRX2 activation.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by PAMP-12 initiates a G protein-mediated signaling cascade. MRGPRX2 couples to both $\text{G}\alpha_q$ and $\text{G}\alpha_i$ proteins[1][3]. The $\text{G}\alpha_q$ pathway is primarily responsible for calcium mobilization. The activated $\text{G}\alpha_q$ subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1]. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca^{2+} into the cytosol and elevating intracellular calcium levels[1][10].

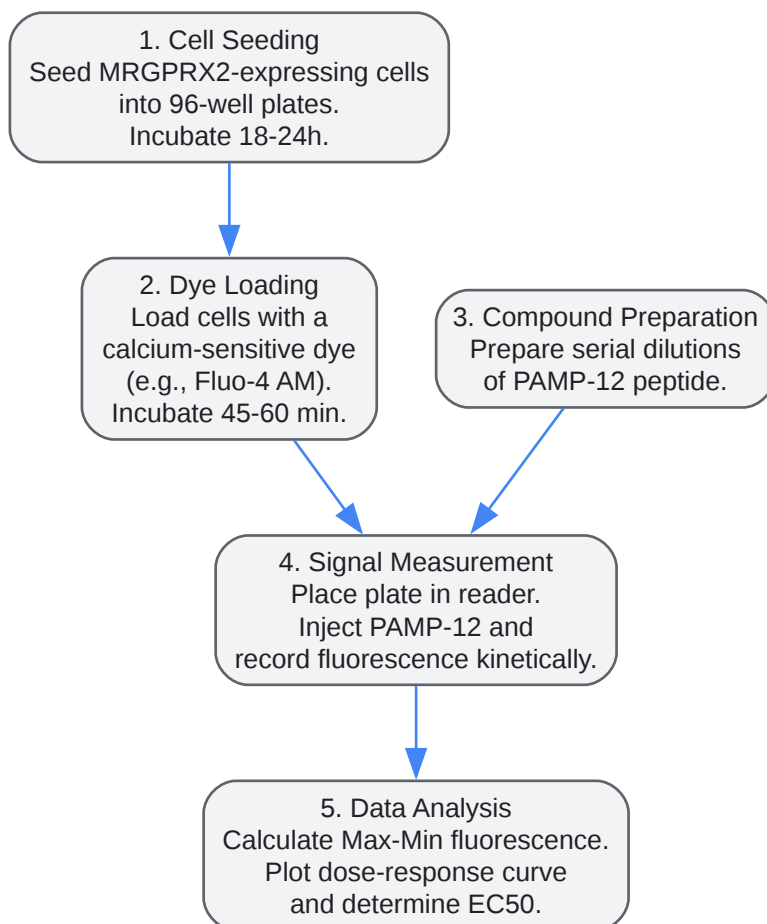


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Caption: MRGPRX2 signaling pathway leading to calcium release.

Experimental Workflow and Protocols

The following protocol is designed for a 96-well plate format but can be adapted for 384-well plates.



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Caption: General workflow for the calcium mobilization assay.

4.1. Materials and Reagents

- Cell Line: HEK293 cells stably expressing human MRGPRX2 (e.g., RBL-MRGPRX2 cells can also be used[10]). A wild-type or mock-transfected cell line should be used as a negative control.

- Peptide: PAMP-12 (human, porcine), lyophilized powder[5][7].
- Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 1 mg/mL)[10].
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Calcium Dye: Fluo-4 AM or Fluo-8 AM.
- Anion-exchange inhibitor: Probenecid (optional, to prevent dye leakage).
- Peptide Solvent: Nuclease-free water or DMSO.
- Plates: Black-walled, clear-bottom 96-well cell culture plates.
- Instrumentation: Fluorescence plate reader with automated injection capabilities and kinetic reading mode (e.g., FLIPR, FlexStation, or similar)[8][12].

4.2. Protocol

Day 1: Cell Seeding

- Culture MRGPRX2-expressing cells under standard conditions (37°C, 5% CO₂).
- Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.
- Count the cells and adjust the density to 200,000 - 250,000 cells/mL in complete culture medium.
- Seed 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate (20,000 - 25,000 cells/well).
- Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.

Day 2: Assay Performance

- Prepare PAMP-12 Dilutions:

- Reconstitute lyophilized PAMP-12 in nuclease-free water to create a 1 mM stock solution. Aliquot and store at -80°C.
- On the day of the assay, perform serial dilutions of the PAMP-12 stock in Assay Buffer to achieve final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM). Prepare these at 5X the final desired concentration.
- Prepare Dye Loading Solution:
 - Prepare a 4 µM Fluo-4 AM solution in Assay Buffer. If using probenecid, add it to a final concentration of 2.5 mM.
 - Warm the solution to 37°C before use.
- Load Cells with Dye:
 - Aspirate the culture medium from the cell plate.
 - Gently add 100 µL of the warm Dye Loading Solution to each well.
 - Incubate the plate for 45-60 minutes at 37°C in the dark[13].
- Measure Calcium Flux:
 - Set the fluorescence plate reader to the appropriate excitation (~485 nm) and emission (~525 nm) wavelengths for Fluo-4.
 - Program the instrument to perform a kinetic read:
 - Establish a stable baseline reading for 10-20 seconds.
 - Perform a 25 µL addition from the PAMP-12 dilution plate (this brings the 5X compound plate to a 1X final concentration in the 125 µL total volume).
 - Immediately continue reading fluorescence intensity every second for at least 120 seconds to capture the peak response.

Data Analysis

- For each well, export the kinetic fluorescence data.
- Calculate the response by subtracting the baseline fluorescence (average of the first 10-20 seconds) from the peak fluorescence observed after compound addition (Max - Min).
- Plot the response against the logarithm of PAMP-12 concentration.
- Fit the resulting dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that gives 50% of the maximal response).

Expected Results

PAMP-12 is a potent agonist of MRGPRX2, and the assay should yield a clear sigmoidal dose-response curve in MRGPRX2-expressing cells. No significant response should be observed in wild-type cells lacking the receptor[14]. The calculated EC50 value provides a quantitative measure of PAMP-12 potency.

Table 1: Quantitative Data for PAMP-12 on MRGPRX2

Parameter	Reported Value	Reference(s)
Agonist	PAMP-12 (human, porcine)	[5][7]
Receptor	MRGPRX2	[4][6]
Assay Type	Calcium Mobilization	[1][14]
EC50	20 - 57.2 nM	[4][5][6][7][15]

Note: EC50 values can vary depending on the specific cell line, assay conditions, and peptide batch.

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